molecular formula C13H11N3O2S B13995718 3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine CAS No. 55316-53-5

3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine

Cat. No.: B13995718
CAS No.: 55316-53-5
M. Wt: 273.31 g/mol
InChI Key: JIGNJZGKKVJYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring, with a phenylsulfonylmethyl group attached at the third position. The structural complexity and versatility of this compound make it a valuable scaffold in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclocondensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by sulfonylation to introduce the phenylsulfonylmethyl group. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylmethyl group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonylmethyl alcohols. Substitution reactions can lead to a variety of substituted imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the development of fluorescent probes and sensors for biological imaging and detection.

    Medicine: The compound has shown potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonylmethyl group can enhance the compound’s binding affinity and specificity, leading to improved pharmacological properties. The pathways involved in these interactions often include inhibition or activation of enzymatic activity, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar structural features but different substitution patterns.

    Imidazo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyrazine ring, which may exhibit different chemical and biological properties.

    Imidazo[1,5-a]pyrimidine: A compound with a pyrimidine ring, known for its applications in medicinal chemistry and materials science.

The uniqueness of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- lies in its specific substitution pattern and the presence of the phenylsulfonylmethyl group, which can significantly influence its reactivity and applications.

Properties

CAS No.

55316-53-5

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)10-13-15-9-11-8-14-6-7-16(11)13/h1-9H,10H2

InChI Key

JIGNJZGKKVJYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NC=C3N2C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.